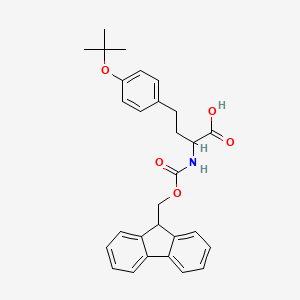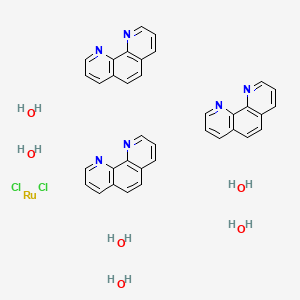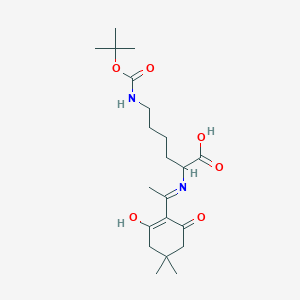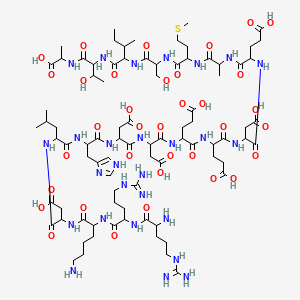
Casein Kinase Substrates 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is associated with various pathways, including vesicle-mediated transport and clathrin-mediated endocytosis . Casein Kinase Substrates 3 plays a significant role in numerous cellular processes, making it a crucial subject of study in the field of biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Casein Kinase Substrates 3 involves several synthetic routes and reaction conditions. One common method is the use of Stable Isotope Labeling with Amino acids in Cell culture (SILAC)-based quantitative mass spectrometry. This method combines phosphatase treatment, pulse heating, in vitro kinase assay, and SILAC to identify substrates . The process requires ultrapure water and specific reagents such as phosphoric acid solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cell culture techniques. HeLa and HEK-293T cells are commonly used for this purpose. These cells are grown in Dulbecco’s modified Eagle’s media with heat-inactivated FetalPlex and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2 .
化学反応の分析
Types of Reactions
Casein Kinase Substrates 3 undergoes various chemical reactions, including phosphorylation, which is a critical post-translational modification. This process involves the transfer of a phosphate group from ATP to the substrate protein, catalyzed by kinases .
Common Reagents and Conditions
The phosphorylation reactions typically require ATP as a phosphate donor and specific kinase enzymes such as casein kinase 1 and casein kinase 2 . The reactions are carried out under physiological conditions, often in the presence of cofactors and other regulatory proteins.
Major Products Formed
The primary products of these reactions are phosphorylated proteins, which play essential roles in cellular signaling pathways. These phosphorylated proteins can undergo further modifications and interactions, leading to various cellular outcomes .
科学的研究の応用
Casein Kinase Substrates 3 has numerous scientific research applications across various fields:
作用機序
Casein Kinase Substrates 3 exerts its effects through phosphorylation, a process that regulates protein activity, structure, and localization. The molecular targets of this compound include various proteins involved in signaling pathways, such as β-catenin and p53 . The phosphorylation of these targets leads to their activation or degradation, thereby modulating cellular functions .
類似化合物との比較
Casein Kinase Substrates 3 is unique compared to other similar compounds due to its specific substrate recognition and phosphorylation patterns. Similar compounds include other casein kinase substrates such as casein kinase 1 and casein kinase 2 . While these kinases share some functional similarities, this compound has distinct substrate specificity and regulatory mechanisms .
特性
分子式 |
C85H139N27O35S |
|---|---|
分子量 |
2131.2 g/mol |
IUPAC名 |
4-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[3-carboxy-1-[[4-carboxy-1-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94) |
InChIキー |
GPNUIDBXUOTUMT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



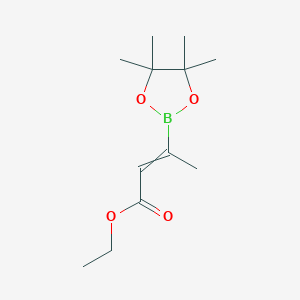
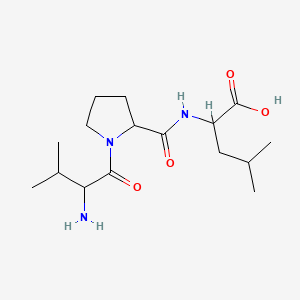
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
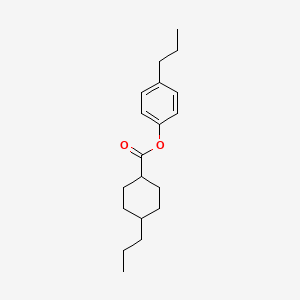

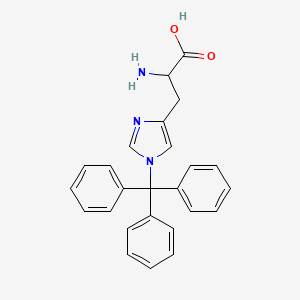
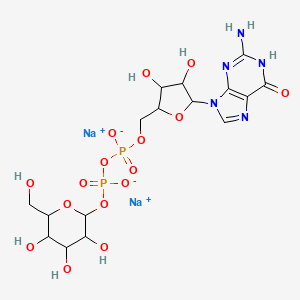
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)

